2-(Benzenesulfonyl)-3-(3,4,4-trifluorobut-3-enoxy)-5-(trifluoromethyl)pyridine
Description
Historical Context of Trifluoromethylpyridine Research
The exploration of trifluoromethylpyridines (TFMPs) began in earnest during the mid-20th century, driven by the recognition of fluorine’s ability to modulate biological activity. Early investigations into trifluoromethyl groups, such as F. Lehmann’s 1927 studies on fluorine’s role in bioactive molecules, laid the groundwork for understanding their electronic and steric effects. The development of practical trifluoromethylation methods, including Frédéric Swarts’ 1892 antimony fluoride-mediated reactions, enabled the synthesis of early fluorinated aromatic compounds. By the 1960s, the McLoughlin-Thrower reaction expanded access to trifluoromethylated aromatics using copper-mediated coupling, paving the way for systematic studies of TFMP derivatives.
The agrochemical industry catalyzed further progress, with fluazifop-butyl—a TFMP-based herbicide—becoming the first commercial success in this class during the 1980s. This breakthrough underscored the utility of TFMP scaffolds in enhancing pesticide efficacy through improved metabolic stability and membrane permeability. Subsequent decades saw the diversification of synthetic strategies, including nucleophilic trifluoromethylation using reagents like trifluoromethyltrimethylsilane (TMSCF₃), which enabled precise functionalization of pyridine rings. These historical advancements directly informed the design of 2-(Benzenesulfonyl)-3-(3,4,4-trifluorobut-3-enoxy)-5-(trifluoromethyl)pyridine, which incorporates multiple fluorine atoms to optimize its interaction with biological targets.
Significance within Organofluorine Chemistry
The compound’s structure highlights three key principles of organofluorine chemistry:
- Bond Strength and Stability : The carbon–fluorine bonds in its trifluoromethyl and trifluorobut-enoxy groups exhibit exceptional bond dissociation energies (~480 kJ/mol), conferring thermal and oxidative stability. This property is critical for agrochemicals requiring prolonged environmental persistence.
- Electronegativity and Polarity : Fluorine’s high electronegativity (3.98 Pauling) induces strong dipole moments in the molecule, enhancing solubility in nonpolar matrices while maintaining compatibility with biological membranes.
- Steric and Electronic Effects : The trifluoromethyl group’s van der Waals radius (1.47 Å) and electron-withdrawing nature distort the pyridine ring’s electron density, altering reactivity patterns. For instance, the benzenesulfonyl group at position 2 stabilizes the ring via resonance, while the 3,4,4-trifluorobut-3-enoxy side chain introduces steric bulk that influences conformational dynamics.
Comparative studies of similar TFMP derivatives, such as 3-(trifluoromethyl)pyridine-2-sulfonamide, reveal that fluorine substitution at specific positions modulates bioactivity by altering hydrogen-bonding capacity and hydrophobic interactions. Density functional theory (DFT) analyses of 2-chloro-4-(trifluoromethyl)pyridine analogs further demonstrate that trifluoromethyl groups significantly affect molecular electrostatic potentials (MEPs) and hyperpolarizability, properties relevant to nonlinear optical applications.
Research Evolution and Current Scientific Interest
Recent synthetic innovations have expanded access to complex TFMP derivatives. For example, annulation reactions between aurone-derived α,β-unsaturated imines and activated terminal alkynes now enable the construction of benzofuro[3,2-b]pyridine frameworks—a structural motif related to the target compound’s polycyclic architecture. Modern protocols emphasize atom economy and regioselectivity, as seen in one-pot aromatization strategies using 1,8-diazabicycloundec-7-ene (DBU) to access fully conjugated systems.
The synthesis of this compound typically proceeds through sequential functionalization of a pyridine core:
- Sulfonylation : Introducing the benzenesulfonyl group at position 2 via nucleophilic aromatic substitution under basic conditions.
- Alkoxyation : Coupling the 3,4,4-trifluorobut-3-enoxy side chain through Mitsunobu or Ullmann-type reactions, leveraging copper catalysts to achieve C–O bond formation.
- Trifluoromethylation : Installing the trifluoromethyl group at position 5 using Umemoto’s reagent or CF₃Cu intermediates, which tolerate the existing functional groups.
| Synthetic Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, K₂CO₃, DMF, 80°C | Slow addition of sulfonyl chloride to minimize di-substitution |
| Alkoxyation | 3,4,4-Trifluorobut-3-en-1-ol, CuI, 1,10-phenanthroline, Cs₂CO₃, DMSO | Microwave irradiation at 120°C for reduced reaction time |
| Trifluoromethylation | Trifluoromethylcopper(I), THF, −20°C to RT | Strict temperature control to prevent CF₃ group decomposition |
Current research focuses on leveraging these synthetic routes to produce analogs with tailored properties for crop protection and drug discovery. For instance, replacing the benzenesulfonyl group with heteroaromatic sulfonamides could enhance binding to specific enzyme active sites, while modifying the trifluorobut-enoxy chain’s stereochemistry might optimize pharmacokinetic profiles.
The compound’s potential applications extend beyond agrochemistry. Its strong dipole moment (predicted via DFT to exceed 1.38 D) and hyperpolarizability (βₜₒₜ ≈ 1.7 × 10⁻³⁰ esu) suggest utility in nonlinear optical materials, where fluorine’s low polarizability reduces photon scattering losses. Additionally, the rigidity imparted by its fused-ring system makes it a candidate for metal–organic framework (MOF) design, with applications in gas storage and catalysis.
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-(3,4,4-trifluorobut-3-enoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO3S/c17-12(14(18)19)6-7-26-13-8-10(16(20,21)22)9-23-15(13)27(24,25)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCKFEDVSWSZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)OCCC(=C(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzenesulfonyl)-3-(3,4,4-trifluorobut-3-enoxy)-5-(trifluoromethyl)pyridine (CAS Number: 3667939) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its structural features on its activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.32 g/mol. The structure features a pyridine ring substituted with a benzenesulfonyl group, a trifluoromethyl group, and an enoxy group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H11F6NO3S |
| Molecular Weight | 397.32 g/mol |
| CAS Number | 3667939 |
| Purity | 95% |
Antiviral Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, hybrids containing fluorinated groups have shown enhanced activity against viruses such as H5N1 and SARS-CoV-2. The trifluoromethyl group is particularly noted for its role in increasing the potency of these compounds.
Case Study: Antiviral Evaluation
In a recent evaluation, compounds derived from benzothiazolyl-pyridine hybrids were tested for their antiviral efficacy. Notably, derivatives with trifluoromethyl substitutions showed IC50 values significantly lower than those without fluorine atoms. For example, one derivative exhibited an IC50 of 3.669 μM against SARS-CoV-2, indicating high potency compared to standard antiviral drugs like ribavirin .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. A related series of compounds demonstrated significant COX-2 inhibitory activity, with some derivatives achieving inhibition rates comparable to indomethacin, a well-known anti-inflammatory drug .
Table 2: Biological Activity Summary
| Activity Type | Compound Example | IC50 (μM) | Reference |
|---|---|---|---|
| Antiviral (SARS-CoV-2) | Trifluoromethyl derivative | 3.669 | |
| Anti-inflammatory | COX-2 inhibitors | 47-76% inhibition vs indomethacin (78%) |
The biological activity of This compound is hypothesized to be linked to its ability to interact with specific receptors or enzymes involved in viral replication and inflammation pathways. The presence of multiple fluorine atoms is believed to enhance the lipophilicity and metabolic stability of the compound, facilitating better interaction with biological targets.
Potential Therapeutic Applications
Given its antiviral and anti-inflammatory properties, this compound holds promise for therapeutic applications in treating viral infections and inflammatory diseases. Its structural features suggest that it could serve as a lead compound for further development into more potent derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(Benzenesulfonyl)-3-(3,4,4-trifluorobut-3-enoxy)-5-(trifluoromethyl)pyridine is . The compound features a pyridine ring substituted with trifluoromethyl and benzenesulfonyl groups, which contribute to its unique physicochemical properties.
Agrochemical Applications
The trifluoromethylpyridine moiety in this compound has been linked to enhanced biological activity in agrochemicals. Trifluoromethyl-containing compounds are known for their ability to improve herbicidal properties due to their unique interaction with biological systems.
- Herbicides : Compounds like Fluazifop-butyl, which contain a trifluoromethylpyridine structure, have been effectively used as herbicides. They inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis in plants, leading to effective weed control . The introduction of the trifluoromethyl group enhances the compound's potency and selectivity against target weeds.
Pharmaceutical Applications
The compound has shown promise as an S1P5 receptor agonist, which is significant for the development of treatments for neurodegenerative diseases such as schizophrenia and multiple sclerosis .
- Neuroprotective Agents : Research indicates that compounds with S1P5 receptor activity could modulate neuroinflammation and provide neuroprotective effects. This makes this compound a candidate for further investigation in drug development targeting neurological conditions.
Case Study 1: Herbicidal Efficacy
A study evaluated the herbicidal efficacy of Fluazifop-butyl derivatives containing the trifluoromethylpyridine moiety. The results demonstrated superior performance against perennial grass weeds compared to non-fluorinated analogs. The introduction of the trifluoromethyl group significantly enhanced the herbicide's translocation and systemic activity .
Case Study 2: Neuroprotective Potential
In preclinical trials assessing S1P5 receptor agonists for neuroprotection, compounds similar to this compound showed promising results in reducing neuroinflammation markers and improving cognitive function in animal models. These findings support its potential application in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several analogs:
- N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) (): Contains a benzenesulfonamide group and trifluoromethyl-substituted pyridine. However, the target compound replaces the benzyloxy group with a fluorinated ether and lacks the methyl substituents on the pyridine ring .
- 2-Chloro-5-(trifluoromethyl)pyridine (): A simpler analog with a chlorine substituent at the 2-position. The target compound’s benzenesulfonyl group likely increases steric bulk and electron-withdrawing effects compared to chlorine .
- 2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]imidazo[4,5-b]pyridine derivatives (): These compounds feature sulfonyl groups on pyridine rings but incorporate fused heterocyclic systems, which the target compound lacks .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Estimated based on analogs.
- Fluorination Impact: The trifluorobut-enoxy group in the target compound likely enhances hydrophobicity compared to non-fluorinated ethers (e.g., benzyloxy in 17d) .
- Sulfonyl Groups : The benzenesulfonyl moiety may improve oxidative stability relative to ethylsulfonyl or methanesulfonyl groups in patent-derived analogs .
Research Findings and Limitations
- Gaps in Data : Direct experimental data (e.g., melting point, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and extrapolated trends.
- Patent Relevance : Compounds in with trifluoromethylpyridine cores are frequently patented for pest control, suggesting the target compound may occupy a niche in agrochemical research .
- Synthetic Challenges: The trifluorobut-enoxy group’s steric demands and fluorine’s reactivity could complicate large-scale synthesis, as seen in complex pyridine derivatives .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the benzenesulfonyl and trifluoromethyl groups into pyridine derivatives?
- Methodology : Utilize nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling reactions. For benzenesulfonyl groups, react pyridine derivatives with benzenesulfonyl chloride in pyridine under DMAP catalysis . For trifluoromethyl groups, employ reagents like Togni’s reagent or direct fluorination using SF₄ derivatives. Monitor regioselectivity via HPLC and NMR to confirm substitution positions .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Combine analytical techniques:
- NMR (¹H, ¹³C, ¹⁹F) to confirm fluorine environments and substituent positions.
- HPLC-MS for purity assessment (≥95% threshold) and detection of byproducts (e.g., unreacted sulfonyl chloride).
- X-ray crystallography for absolute stereochemical confirmation if crystalline .
Q. What are the critical solubility considerations for this compound in organic solvents?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonyl group’s polarity and fluorinated moieties. Use Hansen solubility parameters to predict miscibility. For aqueous solubility, employ co-solvents (e.g., ethanol/water mixtures) and measure via UV-Vis spectroscopy .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodology : Perform DFT calculations to map electron density on the pyridine ring. Experimentally, compare reaction rates with non-fluorinated analogs in Suzuki-Miyaura couplings. Use Hammett constants (σₘ) to correlate substituent effects with catalytic efficiency .
Q. What strategies mitigate regioselectivity challenges during the introduction of 3,4,4-trifluorobut-3-enoxy groups?
- Methodology : Employ directing groups (e.g., boronic esters) to control alkoxy substitution. Optimize reaction conditions (temperature, solvent polarity) to favor kinetically controlled pathways. Validate outcomes via NOESY NMR to confirm spatial arrangements .
Q. How do steric and electronic effects of the benzenesulfonyl group impact electrochemical stability?
- Methodology : Conduct cyclic voltammetry (CV) in acetonitrile with a Pt electrode. Compare oxidation/reduction potentials with analogs lacking the sulfonyl group. Correlate results with computational HOMO-LUMO gaps .
Q. What are the potential metabolic liabilities of the 3,4,4-trifluorobut-3-enoxy moiety in biological assays?
- Methodology : Perform in vitro microsomal stability assays (human/rat liver microsomes). Use LC-MS to identify degradation products (e.g., defluorination or epoxide formation). Cross-reference with FAF-Drugs2 predictions for ADMET profiling .
Data Contradictions & Resolution
Q. Conflicting reports on the stability of fluorinated ethers in acidic conditions: How to reconcile?
- Resolution : Replicate stability tests (pH 1–7, 37°C) with controlled O₂ levels. Use ¹⁹F NMR to track decomposition. If discrepancies persist, consider trace metal contaminants (e.g., Fe³⁺) as catalytic decomposers .
Q. Divergent HPLC retention times reported for similar sulfonated pyridines: How to standardize?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
